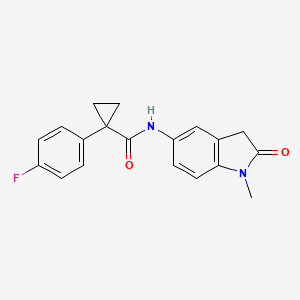
1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide, also known as Compound X, is a chemical compound that has been synthesized and studied for its potential therapeutic applications.
Scientific Research Applications
Neuroreceptor Imaging
Research involving analogs of the compound has shown promise in neuroreceptor imaging, particularly in positron emission tomography (PET) tracers for serotonin 5-HT(1A) receptors. These compounds have been developed for in vivo quantification of 5-HT(1A) receptors, aiding in the understanding of neuropsychiatric disorders (García et al., 2014).
Antimicrobial Activity
Fluoroquinolone-based compounds, which share a core structural motif with the query compound, have been synthesized and evaluated for their antimicrobial properties. These studies reveal the potential of these compounds in fighting bacterial and fungal infections (Patel & Patel, 2010).
Synthesis and Application in Material Science
Studies have also explored the synthesis and application of fluorinated cyclopropanecarboxamides in material science, demonstrating the versatility of these compounds in creating high-performance materials with potential applications in various industries (Zhou et al., 2021).
Cancer Research
In the realm of cancer research, analogs of the compound have been explored for their anti-cancer activities, highlighting the potential of these molecules as therapeutic agents against various types of cancer. The structure-activity relationship (SAR) studies offer insights into optimizing these compounds for better efficacy and reduced toxicity (El‐Faham et al., 2015).
Antimicrobial and Antibiofilm Properties
The development of novel antimicrobial agents with antibiofilm properties is another area of application. Thiourea derivatives, for instance, have been synthesized and tested for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against strains known for their biofilm-forming capabilities (Limban et al., 2011).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-22-16-7-6-15(10-12(16)11-17(22)23)21-18(24)19(8-9-19)13-2-4-14(20)5-3-13/h2-7,10H,8-9,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCPLDYUHMAJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2987701.png)

![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2987703.png)
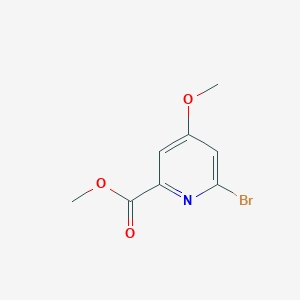
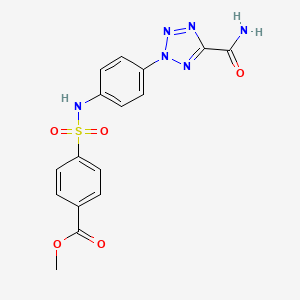
![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2987708.png)
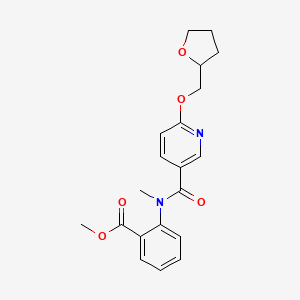
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2987710.png)


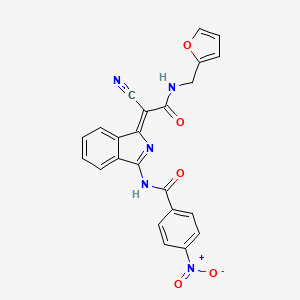
![2-chloro-N-(3-{[(pyridin-3-yl)methyl]amino}propyl)pyridine-4-carboxamide hydrochloride](/img/structure/B2987716.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2987717.png)
![3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987719.png)